molecular formula C12H15NO3 B4426876 ISOPROPYL 4-ACETAMIDOBENZOATE

ISOPROPYL 4-ACETAMIDOBENZOATE

Cat. No.: B4426876
M. Wt: 221.25 g/mol
InChI Key: QNVJXVJRFYDYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-acetamidobenzoate is an organic compound that belongs to the class of amidobenzoates It is derived from benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an isopropyl group, and an acetamido group is attached to the benzene ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-acetamidobenzoate typically involves the esterification of 4-acetamidobenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

4-acetamidobenzoic acid+isopropanolH2SO4isopropyl 4-acetamidobenzoate+H2O\text{4-acetamidobenzoic acid} + \text{isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-acetamidobenzoic acid+isopropanolH2​SO4​​isopropyl 4-acetamidobenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-acetamidobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-acetamidobenzoic acid and isopropanol.

    Reduction: The acetamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration (HNO3/H2SO4), sulfonation (SO3/H2SO4), halogenation (Br2/FeBr3).

Major Products

    Hydrolysis: 4-acetamidobenzoic acid and isopropanol.

    Reduction: 4-aminobenzoic acid derivative.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Studies

Isopropyl 4-acetamidobenzoate is primarily studied for its biological activity as a model drug in pharmacokinetic studies, particularly concerning its percutaneous absorption properties. It acts as an inhibitor or alternative substrate in enzymatic reactions involving acetylation.

Case Study: Enzymatic Interactions
Research indicates that this compound interacts with various biological systems, crucial for understanding its pharmacokinetic profile and potential therapeutic applications. For instance, studies have shown that it can influence enzyme activity related to drug metabolism, providing insights into its role as a substrate in enzymatic processes .

Topical Applications

Due to its anesthetic properties, this compound is explored for use in topical formulations. Its structural characteristics enhance solubility and absorption compared to other straight-chain derivatives, making it a candidate for local anesthetics.

Comparison Table: Anesthetic Compounds

Compound NameStructure TypePrimary Use
Ethyl 4-aminobenzoateEsterTopical analgesic (Benzocaine)
Propyl 4-aminobenzoateEsterLocal anesthetic (Risocaine)
This compoundEsterPotential topical anesthetic

This table illustrates how this compound compares to other compounds in its class, emphasizing its unique properties that may enhance efficacy as a local anesthetic .

Materials Science

In materials science, this compound has been investigated for its potential applications in polymer chemistry and the development of new materials with specific mechanical properties. Its ability to form hydrogen bonds allows it to be incorporated into polymer matrices, potentially enhancing the physical properties of the resulting materials.

Mechanism of Action

The mechanism of action of isopropyl 4-acetamidobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The acetamido group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release active compounds.

Comparison with Similar Compounds

Isopropyl 4-acetamidobenzoate can be compared with other similar compounds, such as:

    Methyl 4-acetamidobenzoate: Similar structure but with a methyl ester group instead of an isopropyl group.

    Ethyl 4-acetamidobenzoate: Similar structure but with an ethyl ester group.

    4-acetamidobenzoic acid: The parent acid without the ester group.

Uniqueness

This compound is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and ethyl counterparts.

Properties

IUPAC Name

propan-2-yl 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(2)16-12(15)10-4-6-11(7-5-10)13-9(3)14/h4-8H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVJXVJRFYDYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ISOPROPYL 4-ACETAMIDOBENZOATE
Reactant of Route 2
Reactant of Route 2
ISOPROPYL 4-ACETAMIDOBENZOATE
Reactant of Route 3
Reactant of Route 3
ISOPROPYL 4-ACETAMIDOBENZOATE
Reactant of Route 4
Reactant of Route 4
ISOPROPYL 4-ACETAMIDOBENZOATE
Reactant of Route 5
Reactant of Route 5
ISOPROPYL 4-ACETAMIDOBENZOATE
Reactant of Route 6
Reactant of Route 6
ISOPROPYL 4-ACETAMIDOBENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.